孟鲁司特酰基-β-D-葡萄糖醛酸酯

描述

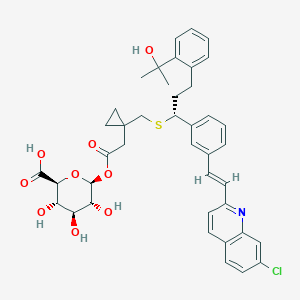

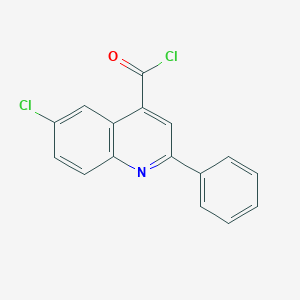

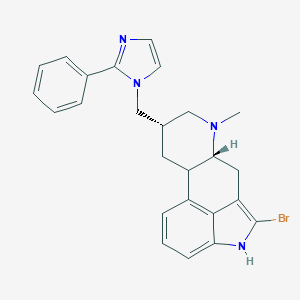

Montelukast acyl-b-D-glucuronide is an organic compound with the molecular formula C41H44ClNO9S . It is a product used for proteomics research . The compound is a metabolite of Montelukast .

Molecular Structure Analysis

The molecular formula of Montelukast acyl-b-D-glucuronide is C41H44ClNO9S . The molecular weight is 762.31 .

Chemical Reactions Analysis

Acyl glucuronide metabolites, such as Montelukast acyl-b-D-glucuronide, have been implicated in the toxicity of several carboxylic acid-containing drugs. The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .

Physical And Chemical Properties Analysis

The molecular formula of Montelukast acyl-b-D-glucuronide is C41H44ClNO9S and the molecular weight is 762.31 . No further physical and chemical properties are detailed in the available resources.

科学研究应用

Carbohydrate Synthesis

Montelukast Acyl-β-D-Glucuronide is used in carbohydrate synthesis. It is used to translate complex carbohydrate chemistries into unique, leading-edge products that enable researchers to explore and exploit glycobiology applications that promote human health .

In Vitro Metabolism

Montelukast Acyl-β-D-Glucuronide is used in in vitro metabolism studies. It is used as a selective in vitro and in vivo probe of cytochrome P450 (P450) CYP2C8 activity .

Cytochrome P450 Studies

Montelukast Acyl-β-D-Glucuronide is used in Cytochrome P450 studies. CYP3A4 was the main catalyst of montelukast sulfoxidation and stereoselective 21-hydroxylation, and multiple P450s participated in montelukast 25-hydroxylation .

Glucuronidation Studies

Montelukast Acyl-β-D-Glucuronide is used in glucuronidation studies. It is used to confirm direct glucuronidation of montelukast to an acyl-glucuronide .

UGT1A3 Metabolism

Montelukast Acyl-β-D-Glucuronide is used in UGT1A3 metabolism studies. It is used to study the in vivo contribution of UGT1A3 .

Pharmacology and Experimental Therapeutics

Montelukast Acyl-β-D-Glucuronide is used in pharmacology and experimental therapeutics. It is used to provide new insight toward montelukast metabolism .

作用机制

Target of Action

Montelukast Acyl-b-D-glucuronide is a metabolite of Montelukast , which is a leukotriene receptor antagonist . Leukotrienes are substances in the human body that are associated with the inflammation and constriction of airway muscles and the accumulation of fluid in the lungs, all of which occur during an asthma attack . Montelukast works by blocking the action of leukotriene D4 on the cysteinyl leukotriene receptor CysLT1 in the lungs and bronchial tubes by binding to it . This reduces bronchoconstriction otherwise caused by the leukotriene and results in less inflammation .

Mode of Action

The mode of action of Montelukast involves its interaction with the leukotriene receptors. It binds to the CysLT1 receptors and thus blocks the action of leukotriene D4 . This blockage prevents the bronchoconstriction and inflammation that would otherwise be caused by the leukotrienes .

Biochemical Pathways

The metabolism of Montelukast to Montelukast Acyl-b-D-glucuronide involves several biochemical pathways. The oxidation of Montelukast is mainly mediated by cytochrome P450 (CYP) 2C8 . Other mechanisms may contribute to its disposition . Recent studies indicate that UGT1A3 is also involved in Montelukast disposition .

Pharmacokinetics

Montelukast has an oral bioavailability of 60-70%, is highly (about 99.8%) bound to plasma proteins, and is extensively metabolized . Montelukast 1,2 diol (M6) is its major primary metabolite in human plasma . M6 is further oxidized to Montelukast dicarboxylic acid (M4), which is the predominant metabolite in bile . The biotransformation of Montelukast to M6, and its subsequent metabolism to M4, are mainly mediated by cytochrome P450 (CYP) 2C8 .

Result of Action

The result of Montelukast’s action is a reduction in bronchoconstriction and inflammation in the lungs, which helps to alleviate the symptoms of asthma . As a metabolite of Montelukast, Montelukast Acyl-b-D-glucuronide may contribute to these effects .

Action Environment

The action of Montelukast and its metabolites can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP2C8 can affect the metabolism of Montelukast . Furthermore, individual variations in CYP2C8 and UGT1A3 activity can also influence the pharmacokinetics and pharmacodynamics of Montelukast .

安全和危害

In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the formation of protein adducts in vivo – and subsequent downstream effects – has been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides . These models may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behaviour . Montelukast, the parent drug of Montelukast acyl-b-D-glucuronide, has been proposed for repurposing in other therapeutic applications, with several ongoing clinical trials .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44ClNO9S/c1-40(2,50)30-9-4-3-7-25(30)13-17-32(27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(42)21-31(26)43-29)53-23-41(18-19-41)22-33(44)51-39-36(47)34(45)35(46)37(52-39)38(48)49/h3-12,14-16,20-21,32,34-37,39,45-47,50H,13,17-19,22-23H2,1-2H3,(H,48,49)/b15-10+/t32-,34+,35+,36-,37+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJRVQZUUOADNS-IIHPLMAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44ClNO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Montelukast acyl-b-D-glucuronide | |

CAS RN |

188717-17-1 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(1-((((1R)-1-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188717171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDA2Y2Q9BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)](/img/structure/B65421.png)